trans-2-Octenoic acid
Overview
Description
trans-2-Octenoic acid: , also known as (2E)-oct-2-enoic acid, is an olefinic fatty acid. It is a medium-chain fatty acid with a double bond at the second carbon position in the trans configuration. This compound is a monounsaturated fatty acid and is known for its role as an animal metabolite .
Mechanism of Action
Target of Action
Trans-2-Octenoic acid, also known as (2E)-oct-2-enoic acid, is an olefinic fatty acid that is octanoic acid carrying a double bond at position 2 . It is a medium-chain fatty acid, a monounsaturated fatty acid, a straight-chain fatty acid, and an olefinic fatty acid . It has a role as an animal metabolite .
Mode of Action
A-73 . The fungus reduces the compound to various metabolites, including I-hexanol and l-octanol .
Biochemical Pathways
This compound is involved in various biochemical pathways. In the metabolism of this compound by Mucor sp. A-73, the compound is reduced to various metabolites . The major metabolite of this compound by the fungus was mono-n-octyl phosphate .
Pharmacokinetics
It is known to be a metabolite in animals , suggesting that it is likely absorbed and metabolized in the body.
Result of Action
The result of the action of this compound is the production of various metabolites, including I-hexanol, l-octanol, and mono-n-octyl phosphate
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the metabolism of this compound by Mucor sp. A-73 was carried out in a medium consisting of glucose, peptone, yeast extract, and potassium sorbate . The reaction was maintained at 25°C . These conditions may influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Trans-2-Octenoic acid interacts with various biomolecules in biochemical reactions. Studies have shown that it is metabolized by certain species of the Mucor fungus, which can reduce sorbic acid to trans-4-hexenol . In a phosphate buffer solution, 3-hydroxyoctanoic acid (3-HOA), monooctyl phosphate (OLP), 1-octanol, and 1,3-octanediol were produced as metabolites of this compound . The conversion of this compound into 3-HOA was found to be reversible .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into various metabolites. Mucor species can reduce the carboxyl groups of this compound and hydrogenate trans-2-alkenols to corresponding saturated alcohols . This process involves binding interactions with biomolecules and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It’s metabolized by Mucor species into several metabolites, including 3-HOA, OLP, 1-octanol, and 1,3-octanediol . This process involves interactions with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Hexaldehyde by the Dobner Reaction: This method involves the reaction of hexaldehyde with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation to yield trans-2-octenoic acid.
Regulated Hydrogenation of 2-Octynoic Acid: This method involves the partial hydrogenation of 2-octynoic acid using a suitable catalyst to produce this compound.
Industrial Production Methods: The industrial production of this compound typically involves the regulated hydrogenation of 2-octynoic acid due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Octenoic acid can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: The compound can participate in substitution reactions where the double bond can be targeted for various chemical modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Halogenation agents like bromine can be used for addition reactions across the double bond.
Major Products Formed:
Oxidation: Various carboxylic acids and aldehydes.
Reduction: Octanoic acid.
Substitution: Halogenated derivatives of octenoic acid.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
Medicine:
- Investigated for its potential therapeutic effects and its role in metabolic disorders.
Industry:
- Utilized in the flavor and fragrance industry due to its characteristic odor. It is used as a trace ingredient in artificial essential oils and flavor compositions .
Comparison with Similar Compounds
cis-2-Octenoic acid: The cis isomer of 2-octenoic acid, differing in the configuration of the double bond.
Octanoic acid: A saturated fatty acid without the double bond.
2-Octynoic acid: An unsaturated fatty acid with a triple bond at the second carbon position.
Uniqueness: trans-2-Octenoic acid is unique due to its trans configuration of the double bond, which imparts different chemical and physical properties compared to its cis isomer. This configuration affects its reactivity and interaction with biological molecules, making it distinct in its applications and effects .
Properties
CAS No. |
1871-67-6 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
oct-2-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
InChI Key |
CWMPPVPFLSZGCY-UHFFFAOYSA-N |
SMILES |
CCCCCC=CC(=O)O |
Isomeric SMILES |
CCCCC/C=C/C(=O)O |
Canonical SMILES |
CCCCCC=CC(=O)O |
boiling_point |
139.00 to 141.00 °C. @ 13.00 mm Hg |
density |
0.935-0.941 |
melting_point |
5 - 6 °C |
1871-67-6 1470-50-4 |
|
physical_description |
Liquid Colourless liquid; Buttery, butterscotch aroma |
Pictograms |
Corrosive |
solubility |
slightly Insoluble in water; soluble in oils Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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